![molecular formula C9H6N2O4 B12865331 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family, characterized by a benzoxazole ring substituted with a nitro group at the 7-position and an ethanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the nitration of benzo[d]oxazole derivatives followed by acetylation. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative under reflux conditions to form the benzoxazole core. Subsequent nitration using nitric acid introduces the nitro group at the 7-position. Finally, acetylation with acetic anhydride yields the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Aldehydes or ketones, acidic or basic catalysts
Major Products Formed:
Reduction: 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone.
Substitution: Various substituted benzoxazole derivatives.
Condensation: Complex heterocyclic compounds
Aplicaciones Científicas De Investigación
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(Oxazol-2-yl)ethanone: Similar structure but without the benzene ring, leading to distinct properties and applications .
Propiedades
Fórmula molecular |
C9H6N2O4 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
1-(7-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-6-3-2-4-7(11(13)14)8(6)15-9/h2-4H,1H3 |
Clave InChI |
IFSRAHGDBSAMTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


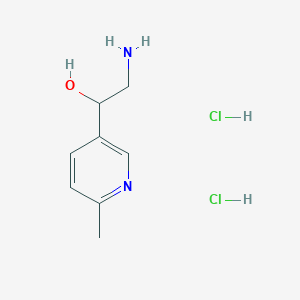
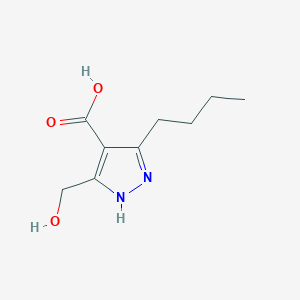
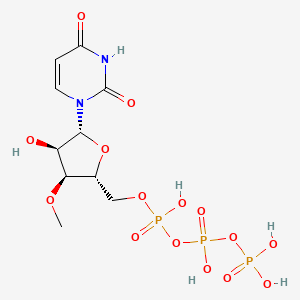
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)
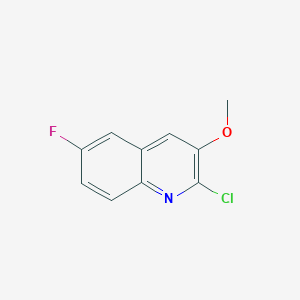
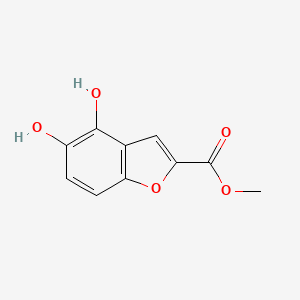
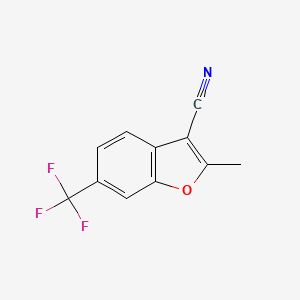
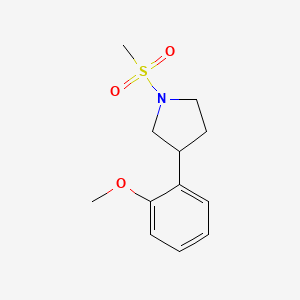
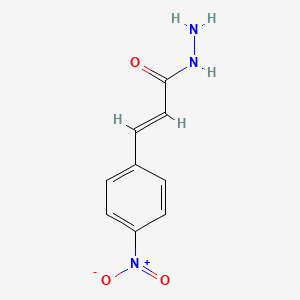
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)
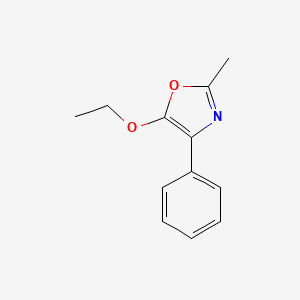
![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)


